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Compound Name: Alamecin

Cat. No.: B15184187

For Researchers, Scientists, and Drug Development Professionals

Alamethicin, a channel-forming peptide antibiotic produced by the fungus Trichoderma viride,
has been a subject of intense scientific scrutiny due to its ability to form voltage-gated ion
channels in lipid membranes.[1] This technical guide provides an in-depth exploration of the
molecular structure of Alamethicin, summarizing key quantitative data, detailing experimental
methodologies for its structural determination, and visualizing its mechanism of action.

Primary and Secondary Structure: The Helical
Monomer

Alamethicin is a 20-amino acid peptide that is rich in the non-proteinogenic amino acid a-
aminoisobutyric acid (Aib).[1] The presence of Aib residues strongly induces the formation of an
a-helical secondary structure.[1] The primary sequence of the main component of the natural
Alamethicin mixture is presented in Table 1.

Table 1: Primary Amino Acid Sequence of Alamethicin
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Position Amino Acid
1 Ac-Aib
2 Pro

3 Aib

4 Ala

5 Aib

6 Ala

7 GIn

8 Aib

9 Val
10 Aib
11 Gly
12 Leu
13 Aib
14 Pro
15 Val
16 Aib
17 Aib
18 Glu
19 GlIn
20 Pheol

Note: Ac-Aib is N-acetylated Aib, and Pheol is phenylalaninol.

The secondary structure of Alamethicin is predominantly a-helical.[2][3] However, the presence
of a Proline residue at position 14 induces a significant bend or "kink" in the helix.[2][3] Solid-
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state NMR studies have further refined this model, suggesting that the N-terminus forms an a-
helix while the C-terminus adopts a 310-helical conformation.[4] This amphipathic helix, with its
polar and non-polar faces, is crucial for its interaction with and insertion into cell membranes.[3]

[5]

Tertiary and Quaternary Structure: The lon Channel
Assembly

The functional form of Alamethicin is not a single molecule but rather an aggregate of multiple
helical monomers that assemble to form a transmembrane ion channel.[1][6] This assembly
constitutes the tertiary and quaternary structure of Alamethicin. The process is voltage-
dependent; a transmembrane potential facilitates the insertion of the Alamethicin monomers
into the lipid bilayer.[2]

Molecular dynamics simulations and experimental evidence suggest that these channels are
formed by parallel bundles of transmembrane helices surrounding a central pore.[2] The
number of monomers per channel can vary, leading to multiple conductance states.[2] Studies
have indicated channel formation from the aggregation of four to six, and in some cases, up to
eight Alamethicin molecules.[1][2][6] The interior of the channel is hydrophilic, allowing the
passage of ions, while the exterior is hydrophobic, interacting with the lipid acyl chains of the
membrane.[7]
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Alamethicin lon Channel Formation Workflow.

Quantitative Structural Data

The following table summarizes key quantitative data obtained from various structural studies
of Alamethicin.
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Table 2: Quantitative Structural Parameters of Alamethicin

Parameter Value Method Reference

Crystal Structure ) )
_ 15A X-ray Diffraction [3]
Resolution

Total Structure Weight  ~2 kDa

Number of Residues 20 Sequencing [8]
Helical Type a-helix and 310-helix Solid-State NMR [4]
Monomers per Molecular Dynamics,

4-8 o [2][6]
Channel X-ray Diffraction

Molecular Length

) ~3.2 nm X-ray Crystallography  [9]
(helical)

Dipole Moment 60-79 D - [9]

Experimental Protocols for Structural Determination

The determination of Alamethicin's molecular structure has relied heavily on high-resolution
techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR)
spectroscopy.

X-ray Crystallography
The crystal structure of Alamethicin was determined at a resolution of 1.5 A, providing a
detailed atomic-level view of the monomeric conformation.[3]

Methodology:

o Crystallization: Alamethicin was crystallized from a non-aqueous solvent to obtain crystals
suitable for X-ray diffraction.

o Data Collection: The crystals were exposed to a beam of X-rays, and the resulting diffraction
pattern was recorded. To resolve the phase problem for pore reconstruction, multiwavelength
anomalous diffraction at the bromine K edge was performed using a brominated lipid.[6]
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 Structure Solution and Refinement: The diffraction data was processed to calculate an
electron density map, from which the atomic coordinates were determined. The structural
model was then refined to best fit the experimental data.[3]
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Workflow for X-ray Crystallography of Alamethicin.

NMR Spectroscopy

Solid-state NMR spectroscopy has been instrumental in characterizing the secondary structure

of Alamethicin in a membrane-like environment.[4][10]

Methodology:

o Sample Preparation: Alamethicin, isotopically labeled with 13C and 15N at specific residues,

was incorporated into phospholipid bilayers.
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 NMR Data Acquisition: Solid-state NMR spectra were acquired to measure the chemical shift
anisotropy of the labeled carbonyl carbons and amide nitrogens.[4]

 Structural Analysis: The chemical shift oscillations along the peptide backbone were
analyzed to determine the helical conformation (a-helix vs. 310-helix) and the tilt of the
helical segments relative to the bilayer normal.[4] Nuclear Overhauser effect (NOE) data was
used to provide distance constraints for molecular modeling.[11]

Mechanism of Action: A Barrel-Stave Model

The prevailing model for the Alamethicin ion channel is the "barrel-stave" model.[5][6] In this
model, the individual Alamethicin helices (the "staves") aggregate in the membrane to form a
cylindrical pore (the "barrel"). The hydrophilic faces of the amphipathic helices line the central
pore, creating a water-filled channel for ion transport, while the hydrophobic faces interact with
the lipid environment.[7] The number of staves in the barrel can change, which accounts for the
different observed conductance levels of the channel.[2]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/publication/280870026_Structure_and_Orientation_of_Antibiotic_Peptide_Alamethicin_in_Phospholipid_Bilayers_as_Revealed_by_Chemical_Shift_Oscillation_Analysis_of_Solid_State_Nuclear_Magnetic_Resonance_and_Molecular_Dynamics
https://www.researchgate.net/publication/280870026_Structure_and_Orientation_of_Antibiotic_Peptide_Alamethicin_in_Phospholipid_Bilayers_as_Revealed_by_Chemical_Shift_Oscillation_Analysis_of_Solid_State_Nuclear_Magnetic_Resonance_and_Molecular_Dynamics
https://pubmed.ncbi.nlm.nih.gov/9753394/
https://www.medchemexpress.com/alamethicin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2292392/
https://pubmed.ncbi.nlm.nih.gov/5449129/
https://pubmed.ncbi.nlm.nih.gov/10472052/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15184187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

/Alamethicin Channel (Top View)\

Helix 1

Helix 2

Helix 4

Helix 5

Helix 6

Hydrophilic Pore

Click to download full resolution via product page

Barrel-Stave Model of the Alamethicin lon Channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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